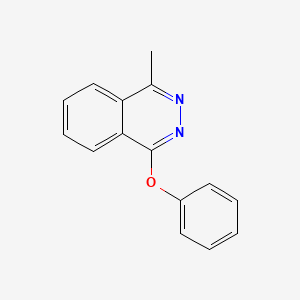
1-Methyl-4-phenoxyphthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-phenoxyphthalazine is an organic compound with the molecular formula C15H13NO2 It is a derivative of phthalazine, a bicyclic heterocycle that contains two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring
準備方法
The synthesis of 1-Methyl-4-phenoxyphthalazine can be achieved through several routes. One common method involves the nucleophilic substitution reaction of 4-chlorophthalazine with phenol in the presence of a base, followed by methylation of the resulting 4-phenoxyphthalazine . The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Methyl-4-phenoxyphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of phthalazine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced phthalazine derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, appropriate catalysts, and controlled temperatures to ensure the desired product formation.
科学的研究の応用
1-Methyl-4-phenoxyphthalazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-4-phenoxyphthalazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-Methyl-4-phenoxyphthalazine can be compared with other phthalazine derivatives, such as:
Phthalazine: The parent compound, which lacks the methyl and phenoxy substituents.
4-Phenoxyphthalazine: Similar to this compound but without the methyl group.
1-Methylphthalazine: Lacks the phenoxy group but has the methyl substituent.
The uniqueness of this compound lies in its combined methyl and phenoxy substituents, which confer specific chemical and biological properties that are distinct from its analogs .
特性
IUPAC Name |
1-methyl-4-phenoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)15(17-16-11)18-12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAOSZMLNQMDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














